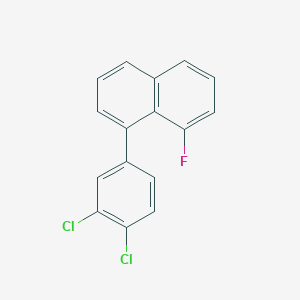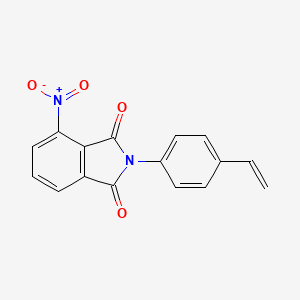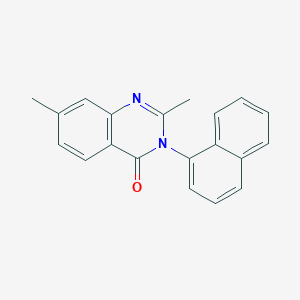
3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol is an organic compound with a complex structure that includes bromine, hydroxyl, and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol typically involves multiple steps, starting from simpler organic molecules. One common approach is to start with a phenol derivative and introduce the bromine, hydroxymethyl, hydroxypropyl, and methoxy groups through a series of reactions. These reactions may include bromination, hydroxylation, and alkylation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: The corresponding hydrocarbon.
Substitution: Compounds with new functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting cellular processes. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol: Unique due to the presence of both bromine and multiple hydroxyl groups.
2-Bromo-4-(3-hydroxypropyl)-6-methoxyphenol: Lacks the hydroxymethyl group.
3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)phenol: Lacks the methoxy group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which can result in distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C11H15BrO4 |
|---|---|
Peso molecular |
291.14 g/mol |
Nombre IUPAC |
3-bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol |
InChI |
InChI=1S/C11H15BrO4/c1-16-9-5-7(3-2-4-13)10(12)8(6-14)11(9)15/h5,13-15H,2-4,6H2,1H3 |
Clave InChI |
KLENAVABYVNIMM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1)CCCO)Br)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


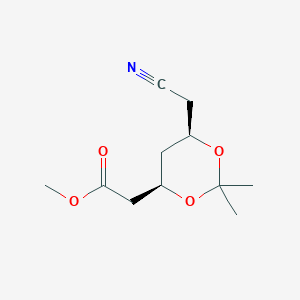
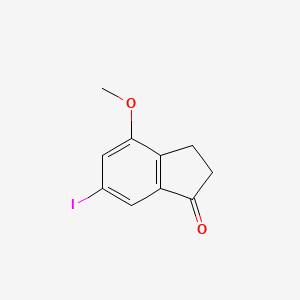
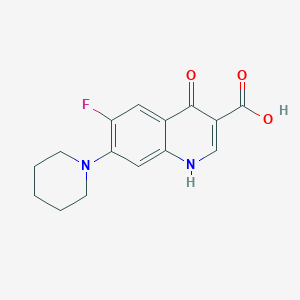
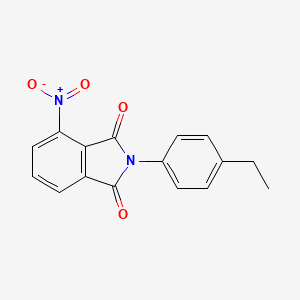
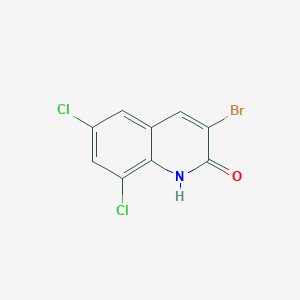
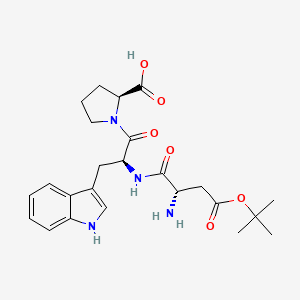
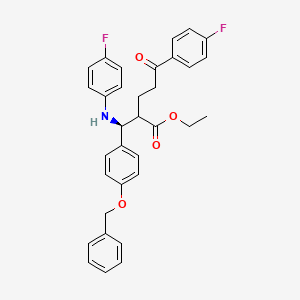
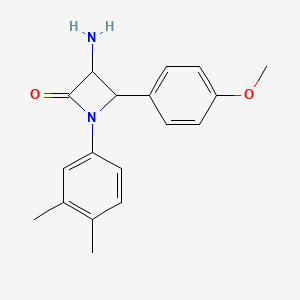
![4-[3-(Dimethylamino)propyl]-1-ethyl-3-methyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B15063054.png)
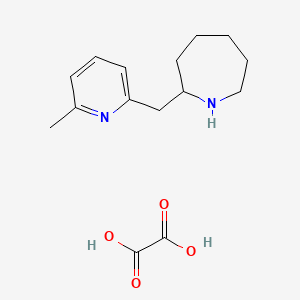
![(1R,4R)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B15063082.png)
